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A new recombinant Bacille Calmette-Guérin (BCG) vaccine, ΔureC hly+ rBCG (rBCG), has

demonstrated significantly enhanced protection against different strains of Mycobacterium

tuberculosis (M.tb) in preclinical studies, outperforming the parental BCG (pBCG) vaccine. This

guide provides a comparative analysis of the cross-protective efficacy of rBCG, detailing the

experimental data and the underlying immunological mechanisms.

This novel vaccine is engineered to express listeriolysin O (Hly), a pore-forming protein from

Listeria monocytogenes, and lacks the urease C gene (ΔureC) to optimize Hly activity.[1][2]

This modification allows for the escape of mycobacterial antigens from the phagosome into the

cytosol of antigen-presenting cells (APCs), leading to a more robust and comprehensive

immune response.[1][2]

Comparative Efficacy Against Different M.
tuberculosis Strains
Studies in murine models have shown that rBCG provides superior protection against both the

laboratory reference strain H37Rv and a hypervirulent clinical isolate from the Beijing/W lineage

compared to the conventional BCG vaccine.[1][3]

Bacterial Load Reduction in Lungs
The following table summarizes the reduction in bacterial burden in the lungs of vaccinated

mice compared to unvaccinated controls following aerosol challenge with different M.

tuberculosis strains.
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Vaccine Group Challenge Strain
Mean Log10 CFU
Reduction (vs.
Naive)

Reference

ΔureC hly+ rBCG
M. tuberculosis

H37Rv
~2.5 [1]

Parental BCG
M. tuberculosis

H37Rv
~1.5 [1]

ΔureC hly+ rBCG
M. tuberculosis

Beijing/W
~2.0 [1][3]

Parental BCG
M. tuberculosis

Beijing/W

~0.5 (low to absent

protection)
[1]

Bacterial Load Reduction in Spleen
The protective effect of rBCG was also evident in the spleen, indicating a reduction in bacterial

dissemination.

Vaccine Group Challenge Strain
Mean Log10 CFU
Reduction (vs.
Naive)

Reference

ΔureC hly+ rBCG
M. tuberculosis

H37Rv
~2.0 [1]

Parental BCG
M. tuberculosis

H37Rv
~1.0 [1]

ΔureC hly+ rBCG
M. tuberculosis

Beijing/W
~1.5 [1]

Parental BCG
M. tuberculosis

Beijing/W
Negligible [1]

Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
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Animal Model: Female BALB/c mice, 6-8 weeks old, were used in the vaccination and

challenge studies.[1]

Vaccination Protocol: Mice were vaccinated subcutaneously with a single dose of 1 x 10^6

colony-forming units (CFU) of either ΔureC hly+ rBCG or parental BCG. A control group

remained unvaccinated (naive).[1][3]

M. tuberculosis Challenge: One hundred and twenty days post-vaccination, mice were

challenged via the aerosol route with approximately 200 CFU of either M. tuberculosis H37Rv

or a clinical isolate of the M. tuberculosis Beijing/W genotype.[1][3]

Assessment of Protection: At 30 days post-challenge, mice were euthanized, and lungs and

spleens were aseptically removed and homogenized. Serial dilutions of the homogenates were

plated on Middlebrook 7H11 agar, and bacterial colonies were counted after 3-4 weeks of

incubation at 37°C to determine the CFU per organ.[1]

Immunological Mechanisms and Signaling
Pathways
The enhanced efficacy of ΔureC hly+ rBCG is attributed to its ability to induce a more potent

and balanced T-cell response.[1][4][5] The expression of Hly facilitates the delivery of

mycobacterial antigens to the cytosol of dendritic cells, leading to enhanced cross-priming of

CD8+ T cells and a robust CD4+ T cell response characterized by a combination of Type 1

(IFN-γ) and Type 17 (IL-17) cytokines.[1][4][5]

Furthermore, rBCG has been shown to stimulate the AIM2 (Absent in Melanoma 2)

inflammasome, leading to the production of IL-1β and IL-18, and to induce autophagy in

infected macrophages.[6][7] These processes contribute to a more effective innate immune

response and better control of the mycobacterial infection.[6][7]
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Experimental Workflow

Vaccination
(ΔureC hly+ rBCG or pBCG)

Aerosol Challenge
(M.tb H37Rv or Beijing/W)

120 days

Assessment of Protection
(CFU in Lungs & Spleen)

30 days
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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